Verifiable High Purity and Tight Impurity Control: Quantitative HPLC Specifications for Diclofenac Intermediate
For industrial procurement and regulatory compliance, the target compound is supplied with well-defined, high-purity specifications. Manufacturer and vendor data show a consistent HPLC assay of Not Less Than (NLT) 99.0%, with a representative batch achieving 99.82% . This is coupled with strict impurity limits: unspecified individual impurities are Not More Than (NMT) 0.5%, and total impurities are NMT 1.0% . This level of purity and impurity control is a key differentiator for ensuring the quality of the final Diclofenac API. In contrast, sourcing a lower-purity technical grade (e.g., 97% standard purity as offered by other vendors ) may introduce unknown or higher levels of related substances, which could necessitate additional and costly purification steps during API synthesis or lead to regulatory non-compliance.
| Evidence Dimension | Chemical Purity and Impurity Content |
|---|---|
| Target Compound Data | Assay: NLT 99.0% (typical 99.82%); Unspecified individual impurity: NMT 0.5%; Total impurities: NMT 1.0% |
| Comparator Or Baseline | Standard Purity Grade: 97% (HPLC) |
| Quantified Difference | Minimum assay purity is at least 2 percentage points higher for the controlled-intermediate grade; impurity specifications are explicitly quantified and controlled for the target compound. |
| Conditions | High-Performance Liquid Chromatography (HPLC) analysis per enterprise standard and vendor Certificate of Analysis (COA). |
Why This Matters
Procurement of high-purity material (≥99.0%) with documented impurity profiles directly reduces the risk of downstream purification costs and ensures compliance with stringent pharmaceutical manufacturing and ANDA filing requirements.
